Halogen Substitution Pattern vs. Mono-Chlorinated and Non-Halogenated Analogs
The structural differentiation of (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane is defined by the presence of two chlorine atoms at the ortho (2) and para (6) positions relative to the isopropoxy group . This contrasts sharply with the mono-chlorinated analog, (4-Chloro-2-isopropoxyphenyl)(methyl)sulfane (CAS 2734778-47-1), which possesses only a single chlorine substituent at the 4-position, and the non-halogenated analog, (2-Isopropoxyphenyl)(methyl)sulfane (CAS 1314967-02-6), which lacks any halogen substituents on the phenyl ring .
| Evidence Dimension | Halogen count on phenyl ring |
|---|---|
| Target Compound Data | 2 chlorine atoms at positions 2 and 6 |
| Comparator Or Baseline | (4-Chloro-2-isopropoxyphenyl)(methyl)sulfane: 1 chlorine atom at position 4; (2-Isopropoxyphenyl)(methyl)sulfane: 0 chlorine atoms |
| Quantified Difference | Target compound has 1 additional chlorine atom compared to the 4-chloro analog, and 2 additional chlorine atoms compared to the non-halogenated analog |
| Conditions | Molecular structure analysis via SMILES/InChI |
Why This Matters
The number of halogen substituents directly influences the compound's electrophilicity and reactivity in metal-catalyzed cross-coupling reactions, with di-ortho-substitution imposing unique steric constraints that can be exploited for selective functionalization.
